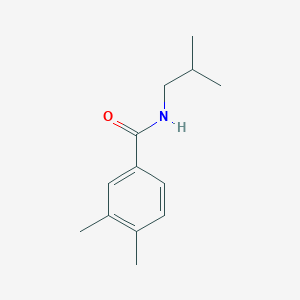

3,4-dimethyl-N-(2-methylpropyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

3,4-dimethyl-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C13H19NO/c1-9(2)8-14-13(15)12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,14,15) |

InChI Key |

QQUVHQBNRXQYIG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3,4 Dimethyl N 2 Methylpropyl Benzamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 3,4-dimethyl-N-(2-methylpropyl)benzamide by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into different aspects of the molecule's framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the secondary amide and the substituted aromatic ring.

The spectrum is expected to show a sharp absorption band for the N-H stretch of the secondary amide, typically found in the range of 3350-3250 cm⁻¹. Another crucial peak is the C=O stretching vibration (Amide I band), which is anticipated to appear as a strong absorption around 1640-1630 cm⁻¹. chegg.com The Amide II band, a combination of N-H bending and C-N stretching, is expected near 1550-1540 cm⁻¹. chegg.com

Vibrations corresponding to the aliphatic 2-methylpropyl (isobutyl) group and the two methyl groups on the aromatic ring will produce C-H stretching absorptions in the 3000-2870 cm⁻¹ region. chegg.com Aromatic C-H stretching is expected just above 3000 cm⁻¹. The 1,2,4-trisubstituted benzene (B151609) ring will also give rise to a characteristic pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹), which helps confirm the substitution pattern.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | Alkyl (isobutyl, methyl) | 3000 - 2870 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1640 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1540 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium, Multiple Bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Region: The 1,2,4-trisubstituted ring will show three distinct proton signals. The proton at C5 (between the methyl and amide-linked carbons) is expected to be a singlet or a narrowly split doublet. The protons at C2 and C6 will likely appear as doublets, with chemical shifts influenced by the adjacent substituents. Based on data from 3,4-dimethylaniline, these signals are predicted to be in the δ 7.0-7.8 ppm range. chemicalbook.com

Amide Proton: The N-H proton will likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) between δ 5.5 and 8.5 ppm, with its exact position being sensitive to solvent and concentration. rsc.org

Isobutyl Group: This group will give a characteristic set of signals: a doublet for the six equivalent methyl protons (H-δ) around δ 0.9 ppm, a multiplet for the methine proton (H-γ) around δ 1.8 ppm, and a doublet of doublets or triplet for the methylene (B1212753) protons (H-β) around δ 3.1 ppm. rsc.org

Aromatic Methyl Groups: Two sharp singlets are expected for the two methyl groups on the benzene ring, likely appearing around δ 2.2-2.3 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-2, H-5, H-6) | 7.0 - 7.8 | m (multiplet) | 3H |

| Amide H (N-H) | 5.5 - 8.5 | br s or t | 1H |

| Methylene H (N-CH₂) | ~3.1 | t or dd | 2H |

| Aromatic Methyl H (Ar-CH₃) | 2.2 - 2.3 | s | 6H |

| Methine H (-CH(CH₃)₂) | ~1.8 | m (nonet) | 1H |

| Isobutyl Methyl H (-CH(CH₃)₂) | ~0.9 | d | 6H |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, expected in the range of δ 167-170 ppm. rsc.org

Aromatic Carbons: Six distinct signals are expected. The carbons bearing the methyl groups (C3, C4) and the carbon attached to the carbonyl group (C1) will be downfield, while the other three (C2, C5, C6) will be further upfield. Based on data for 3,4-dimethylbenzoic acid and N-isobutylbenzamide, these signals will span δ 125-140 ppm. nih.govrsc.org

Isobutyl Carbons: The three distinct carbons of the isobutyl group will appear in the aliphatic region: the CH₂ at ~δ 47 ppm, the CH at ~δ 28 ppm, and the two equivalent CH₃ carbons at ~δ 20 ppm. rsc.org

Aromatic Methyl Carbons: The two methyl carbons attached to the ring will resonate around δ 20-22 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | 167 - 170 |

| Aromatic Carbons (C1-C6) | 125 - 140 |

| Methylene Carbon (N-CH₂) | ~47 |

| Methine Carbon (-CH(CH₃)₂) | ~28 |

| Aromatic Methyl Carbons (Ar-CH₃) | 20 - 22 |

| Isobutyl Methyl Carbons (-CH(CH₃)₂) | ~20 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₁₃H₁₉NO), the molecular weight is 205.29 g/mol . In electron ionization (EI) mass spectrometry, a prominent molecular ion peak (M⁺) at m/z = 205 is expected.

The fragmentation pattern is predictable. libretexts.org A key fragmentation pathway for N-alkylbenzamides is the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. researchgate.net For this molecule, this would result in a highly abundant peak corresponding to the 3,4-dimethylbenzoyl cation at m/z = 133. Subsequent loss of a carbonyl group (CO) would yield the 3,4-dimethylphenyl cation at m/z = 105. nih.gov Another significant fragmentation would be the loss of the isobutyl radical from the molecular ion, leading to a peak at m/z = 148.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 205 | Molecular Ion [M]⁺ | [C₁₃H₁₉NO]⁺ |

| 148 | [M - C₄H₉]⁺ | [C₉H₁₀NO]⁺ |

| 133 | [3,4-dimethylbenzoyl]⁺ | [C₉H₉O]⁺ |

| 105 | [3,4-dimethylphenyl]⁺ | [C₈H₉]⁺ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The conjugated system formed by the benzene ring and the amide carbonyl group is the primary chromophore. Substituted benzamides typically show two main absorption bands corresponding to π → π* and n → π* transitions. rsc.org The intense π → π* transition is expected at shorter wavelengths (around 230-270 nm), while the weaker, symmetry-forbidden n → π* transition of the carbonyl group would appear at longer wavelengths (around 280-300 nm). The methyl substituents on the benzene ring are expected to cause a slight bathochromic (red) shift compared to unsubstituted N-isobutylbenzamide. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not available in public databases, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. A crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles.

Crucially, it would reveal the intermolecular interactions that dictate the crystal packing. For secondary amides, hydrogen bonding is a dominant organizing force. It is highly probable that the amide N-H group of one molecule would form a strong hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.com This N-H···O=C interaction typically leads to the formation of infinite chains or dimeric structures in the crystal lattice. mdpi.comnih.gov The analysis would also determine the dihedral angle between the plane of the aromatic ring and the plane of the amide group, which influences the degree of electronic conjugation.

Analysis of Molecular Structure and Conformation

Integrating the data from the spectroscopic techniques allows for a detailed analysis of the molecule's structure and preferred conformation. The NMR data confirms the connectivity of the 3,4-dimethylbenzoyl and N-(2-methylpropyl) moieties. The amide bond (CO-NH) is known to have significant double bond character due to resonance, which restricts rotation and enforces a planar geometry for the O=C-N-H atoms.

Bond Properties and Amide Moiety Analysis

The structural integrity and chemical behavior of this compound are fundamentally dictated by the nature of its covalent bonds and the electronic environment of the amide functional group. Spectroscopic techniques, in conjunction with computational chemistry, offer a powerful lens through which to examine these features.

The infrared (IR) spectrum of a compound like this compound is expected to exhibit characteristic absorption bands that are indicative of its functional groups. For secondary amides, a series of bands, often referred to as Amide I, II, and III, are of particular diagnostic importance. The Amide I band, primarily associated with the C=O stretching vibration, is anticipated to appear in the region of 1650-1680 cm⁻¹. ajol.info The Amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, typically manifests between 1520 and 1570 cm⁻¹. ajol.info The Amide III band is more complex, involving contributions from C-N stretching, N-H bending, and other vibrations. Additionally, the N-H stretching vibration itself would be observed as a distinct band, generally in the range of 3200-3400 cm⁻¹. The precise positions of these bands are sensitive to the molecular environment, including hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy provides further detail regarding the connectivity and chemical environment of the atoms. In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a broad signal due to quadrupole effects of the nitrogen atom and its exchange characteristics. chegg.com The protons of the 3,4-dimethylphenyl group and the 2-methylpropyl (isobutyl) group would give rise to distinct signals with chemical shifts and splitting patterns dictated by their neighboring protons, following the n+1 rule. msu.edulibretexts.org For instance, the CH₂ group of the isobutyl moiety adjacent to the nitrogen would be expected to show a doublet-of-doublets or a triplet, depending on the coupling with the N-H proton and the CH proton of the isobutyl group. chegg.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the amide is typically observed as a downfield signal in the range of 160-180 ppm. The aromatic carbons and the aliphatic carbons of the isobutyl group would have characteristic chemical shifts. spectrabase.com

Table 1: Representative Spectroscopic and Computed Bond Data for N-Substituted Benzamides

| Parameter | Technique | Typical Value/Range | Reference |

| Amide I (C=O stretch) | IR Spectroscopy | 1650-1680 cm⁻¹ | ajol.info |

| Amide II (N-H bend/C-N stretch) | IR Spectroscopy | 1520-1570 cm⁻¹ | ajol.info |

| N-H Stretch | IR Spectroscopy | 3200-3400 cm⁻¹ | researchgate.net |

| C=O Carbon Chemical Shift | ¹³C NMR | 160-180 ppm | spectrabase.com |

| Amide C-N Bond Length | X-ray Diffraction / DFT | ~1.32-1.37 Å | psu.edu |

Note: The values in this table are representative of N-substituted benzamides and are intended to provide a theoretical framework for the analysis of this compound.

Conformational Preference Studies

Studies on related N-alkylbenzamides have shown that the amide group can adopt different orientations relative to the phenyl ring. nih.gov The planarity of the amide functional group is a dominant factor, but rotation around the bond connecting the carbonyl carbon to the aromatic ring is possible. The extent of this rotation is influenced by steric hindrance from the substituents on both the phenyl ring and the nitrogen atom. nih.gov In the case of this compound, the methyl groups at the 3 and 4 positions and the bulky isobutyl group on the nitrogen will play a significant role in determining the most stable conformation.

Computational modeling, particularly methods like molecular mechanics and DFT, are powerful tools for investigating conformational preferences. tandfonline.com By calculating the potential energy as a function of the torsional angles, a potential energy surface can be generated, revealing the low-energy (and therefore more populated) conformations. For many benzamides, a non-planar conformation, where the phenyl ring is twisted relative to the amide plane, is found to be the most stable in the gas phase. nih.gov This twist is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion. nih.gov

The conformational equilibrium can also be influenced by the solvent environment. nih.gov In solution, intermolecular interactions, such as hydrogen bonding with solvent molecules, can stabilize certain conformations over others. Experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy can provide information about through-space proximity of protons, which can be used to deduce the predominant conformation in solution.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net It is a property derived from computational chemistry that maps the electrostatic potential onto the electron density surface of the molecule. This visualization provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For an amide like this compound, the MESP surface is expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons and its high electronegativity. nih.gov This indicates that the carbonyl oxygen is a likely site for electrophilic attack or for forming hydrogen bonds as a hydrogen bond acceptor. Conversely, the region around the amide N-H group would exhibit a positive potential, making it a potential hydrogen bond donor site. acs.org

The aromatic ring will also display regions of varying potential, influenced by the electron-donating methyl groups. These groups tend to increase the electron density in the ring, making it more nucleophilic compared to unsubstituted benzene. The MESP can thus provide insights into how this compound might interact with other molecules, including biological receptors or catalysts. The shape and charge distribution of the MESP are crucial for understanding non-covalent interactions, which are fundamental in many chemical and biological processes. researchgate.net

Advanced Characterization Techniques for Related Compounds

While specific data for this compound is not prevalent, the characterization of related benzamide (B126) structures using a suite of advanced analytical techniques provides a robust framework for predicting its solid-state properties.

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can observe thermal transitions such as melting, crystallization, and glass transitions.

For crystalline organic compounds like benzamide derivatives, DSC thermograms typically show a sharp endothermic peak corresponding to the melting point. researchgate.net The temperature at which this peak occurs is a characteristic property of the pure compound, and the area under the peak is proportional to the enthalpy of fusion. The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point.

In some cases, benzamide derivatives can exhibit polymorphism, where they can exist in different crystalline forms with distinct melting points and stabilities. researchgate.net DSC is a key technique for identifying and characterizing these different polymorphic forms.

Table 2: Illustrative Thermal Analysis Data for Benzamide Derivatives

| Compound | Technique | Observed Transition | Temperature (°C) | Reference |

| Benzamide | DSC | Melting | ~127-130 | researchgate.net |

| Rafoxanide (a complex benzamide) | DSC | Melting | ~174 | e4journal.com |

Note: This table provides examples of thermal data for related compounds and is for illustrative purposes.

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the rays are diffracted in specific directions, creating a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal lattice.

For benzamide derivatives that can be obtained as single crystals, single-crystal XRD provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state. ajol.info It also reveals the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules pack together in the crystal. nih.gov

Powder XRD is used for the analysis of polycrystalline materials. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phase. It is a powerful tool for identifying crystalline compounds, determining the degree of crystallinity, and distinguishing between different polymorphic forms.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

For crystalline materials like benzamide derivatives, SEM can be used to visualize the morphology of the crystals, including their size, shape, and surface features. scienceready.com.au This information can be important in various applications, for example, in the pharmaceutical industry, where the crystal habit can influence properties like dissolution rate and bioavailability. SEM can reveal whether a sample consists of well-defined crystals, aggregates, or an amorphous powder. When used in conjunction with techniques like XRD, SEM provides a comprehensive picture of the solid-state characteristics of a compound.

Computational Investigations of 3,4 Dimethyl N 2 Methylpropyl Benzamide and Analogues

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties at the electronic level. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic characteristics. mdpi.comchemjournal.kznih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. nih.gov This process yields the equilibrium structure, from which key geometrical parameters like bond lengths, bond angles, and dihedral angles can be extracted. For 3,4-dimethyl-N-(2-methylpropyl)benzamide, the optimization would define the spatial relationship between the 3,4-dimethylphenyl ring and the N-(2-methylpropyl) amide side chain.

An illustrative table of expected geometrical parameters for the optimized structure is presented below, based on typical values for substituted benzamides.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-H (amide) | ~1.01 Å |

| Bond Angle | O=C-N | ~122.5° |

| Bond Angle | C-N-H | ~120.0° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-N | Variable, depends on steric hindrance |

Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. chemjournal.kztsijournals.com The calculated frequencies correspond to the molecule's normal modes of vibration, which include stretching, bending, wagging, and twisting of bonds.

Theoretical spectra for benzamide (B126) derivatives have been extensively studied and show good agreement with experimental data. tsijournals.comesisresearch.org For this compound, key predicted vibrational modes would include:

N-H Stretching: A prominent band typically found in the 3300-3400 cm⁻¹ region. Its exact position can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isobutyl groups appear just below 3000 cm⁻¹.

C=O Stretching: A very strong and characteristic absorption band for the amide I group, expected in the range of 1650-1680 cm⁻¹. researchgate.net

N-H Bending: The amide II band, a combination of N-H bending and C-N stretching, typically appears around 1550-1600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3350 | Medium |

| Aromatic C-H Stretch | Phenyl Ring | ~3050 | Weak-Medium |

| Aliphatic C-H Stretch | Methyl, Isobutyl | 2870-2960 | Strong |

| C=O Stretch (Amide I) | Amide | ~1665 | Very Strong |

| N-H Bend (Amide II) | Amide | ~1570 | Strong |

| C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Strong |

DFT calculations provide deep insights into the electronic structure of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov For benzamide itself, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net

Another valuable output is the distribution of electronic charge across the molecule, which can be visualized using Molecular Electrostatic Potential (MEP) maps or quantified through methods like Mulliken population analysis. These analyses identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For an amide, the carbonyl oxygen is expected to be a site of high negative potential (red on an MEP map), making it a hydrogen bond acceptor, while the amide hydrogen is a site of positive potential (blue on an MEP map), making it a hydrogen bond donor.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicator of chemical reactivity and stability nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein or receptor. dergipark.org.trtandfonline.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. The process involves placing the ligand (in this case, this compound) into the active site of a target protein and using a scoring function to estimate the strength of the interaction. nih.govnih.gov

The primary outputs of a docking simulation are the binding pose (the 3D conformation and orientation of the ligand in the binding site) and the binding affinity. Binding affinity is typically expressed as a negative score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. Studies on various benzamide derivatives have shown their potential as inhibitors for enzymes like PARP-1, acetylcholinesterase, and various kinases. mdpi.comnih.gov

For this compound, a docking study against a hypothetical kinase target would predict its binding energy and compare it to a known inhibitor. The scoring function would evaluate factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity between the ligand and the protein's active site.

| Compound | Predicted Binding Affinity (kcal/mol) | Number of H-Bonds |

|---|---|---|

| This compound | -7.8 | 2 |

| Known Kinase Inhibitor (Reference) | -9.5 | 4 |

Beyond a simple score, docking analysis provides a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. For this compound, the key functional groups would be expected to form specific interactions:

Hydrogen Bonds: The amide group is a classic hydrogen bonding motif. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, interacting with donor residues like Serine, Threonine, or Lysine. The amide proton (N-H) can act as a hydrogen bond donor to acceptor residues like Aspartate or Glutamate.

Hydrophobic Interactions: The 3,4-dimethylphenyl ring and the N-isobutyl group are hydrophobic and would likely interact favorably with nonpolar amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket.

π-Stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Analysis of these interaction patterns is crucial for explaining the compound's binding affinity and provides a rational basis for designing analogues with improved potency. mdpi.com

| Ligand Moiety | Interaction Type | Potential Interacting Residue(s) |

|---|---|---|

| Amide C=O | Hydrogen Bond (Acceptor) | Ser, Thr, Lys, Asn |

| Amide N-H | Hydrogen Bond (Donor) | Asp, Glu, Main-chain Carbonyl |

| Phenyl Ring | Hydrophobic / π-Stacking | Phe, Tyr, Trp, Leu, Val |

| Isobutyl Group | Hydrophobic | Ala, Val, Leu, Ile, Met |

| Dimethyl Groups | Hydrophobic | Ala, Val, Leu, Ile |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide detailed insights into the behavior of a potential drug molecule (a ligand) when it interacts with its biological target, typically a protein. nih.gov These simulations can reveal the dynamics of the binding process, the stability of the resulting ligand-protein complex, and the energetic factors that govern the interaction.

MD simulations are instrumental in assessing the stability of the complex formed between a ligand, such as this compound, and its target protein. researchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand settles into the protein's binding site and whether it remains there in a stable conformation. nih.gov

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD). The RMSD of the ligand and protein backbone atoms is calculated over the course of the simulation. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand has found a favorable and consistent binding pose without large fluctuations. researchgate.net For instance, studies on analogous benzamide derivatives have used MD simulations to confirm that the most active compounds form stable complexes within the binding sites of their target enzymes. researchgate.net The analysis of these simulations often reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand in place. researchgate.net

Table 1: Illustrative RMSD Data for a Ligand-Protein Complex over a Simulation Period This table represents hypothetical data to illustrate the concept of stability analysis.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.40 | 1.85 |

| 30 | 1.35 | 2.10 |

| 40 | 1.42 | 2.05 |

| 50 | 1.38 | 2.15 |

The data illustrates that after an initial adjustment period (0-20 ns), both the ligand and protein backbone fluctuations stabilize, indicating the formation of a stable complex. Conformational dynamics play a fundamental role in tuning the affinity and specificity of these molecular interactions. nih.gov

While MD simulations can show if a complex is stable, they can also be used to quantify the strength of the interaction through binding free energy calculations. nih.gov These calculations estimate the change in Gibbs free energy (ΔG_bind) when a ligand binds to a protein. A more negative ΔG_bind value corresponds to a higher binding affinity.

Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These "end-point" methods calculate the binding free energy by taking snapshots from an MD simulation and computing the difference in energy between the complex and the individual, unbound ligand and protein. nih.gov The total binding free energy is a sum of various components, including van der Waals forces, electrostatic energy, polar solvation energy, and non-polar solvation energy.

The governing equation is: ΔG_bind = G_complex - (G_protein + G_ligand) nih.gov

Analysis of these energy components can reveal the primary driving forces for binding. For example, in studies of the related molecule benzamidine (B55565) binding to trypsin, computational methods have been used to predict binding energies and dissociation constants that align with experimental values. nih.gov

Table 2: Example Components of Binding Free Energy Calculation (MM/PBSA) This table shows hypothetical energy values for an analogue of this compound to demonstrate the method.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_pol) | +48.7 |

| Non-polar Solvation Energy (ΔG_nonpol) | -4.8 |

| Total Binding Free Energy (ΔG_bind) | -21.7 |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Studies

QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. hama-univ.edu.syresearchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. carewellpharma.in By systematically modifying the structure of a lead compound like this compound and measuring the biological activity of the resulting analogues, a QSAR model can be developed. nih.gov These models often take the form of a linear equation that relates activity (e.g., pIC50) to various "descriptors" representing steric, electronic, and hydrophobic properties. eijppr.com

In a typical QSAR study on benzamide or benzothiazine analogues, a series of compounds is synthesized and tested. researchgate.neteijppr.com A model is then built using a subset of these compounds (the training set) and validated using the remaining compounds (the test set). The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). researchgate.neteijppr.com A robust model with high statistical significance can elucidate which structural features are crucial for activity. eijppr.com For example, a model might reveal that bulky substituents at a certain position or electron-withdrawing groups on the phenyl ring enhance the desired biological effect. researchgate.net

Table 3: Example of a 2D-QSAR Model Equation and its Statistical Validation This table is based on typical values reported in QSAR studies of related heterocyclic compounds. researchgate.neteijppr.com

| Parameter | Description | Value |

| Model Equation | pIC50 = 0.5LogP - 1.2ASA_H + 0.8*Dipole + 2.1 | - |

| Descriptors | LogP (Hydrophobicity) | Coefficient: 0.5 |

| ASA_H (Hydrophobic Surface Area) | Coefficient: -1.2 | |

| Dipole (Dipole Moment) | Coefficient: 0.8 | |

| Statistics | Correlation Coefficient (r²) | 0.84 |

| Cross-validated Coefficient (q²) | 0.82 | |

| Predictive Correlation (pred_r²) | 0.88 |

Prediction of Novel Active Compounds

Once a statistically robust QSAR model has been established, its primary application is to predict the biological activity of novel compounds that have not yet been synthesized. eijppr.com Researchers can design a virtual library of analogues of this compound with various chemical modifications. By calculating the relevant descriptors for these virtual compounds, the QSAR model can provide an estimated activity for each one. nih.gov

This in silico prediction allows chemists to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. arxiv.org This approach helps in the rational design of new compounds with potentially improved potency and selectivity. eijppr.com Machine learning algorithms are increasingly being used to develop more complex and predictive models from large datasets, further enhancing the ability to identify novel active molecules from vast chemical spaces. arxiv.org

Table 4: Predicted Activities of Hypothetical Analogues Using a QSAR Model

| Compound Analogue | Modification | LogP | ASA_H | Dipole | Predicted pIC50 |

| Analogue 1 | 4-Cl substitution | 4.8 | 160 | 3.5 | 5.9 |

| Analogue 2 | N-propyl to N-butyl | 5.1 | 180 | 3.2 | 5.5 |

| Analogue 3 | 3-OCH3 substitution | 4.2 | 175 | 4.1 | 6.2 |

In Silico Screening and Pharmacophore Modeling

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. Pharmacophore modeling is a key technique used in this process. nih.gov

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry.

The process begins by identifying the key interaction features of a known active ligand, like an active benzamide analogue, when it is bound to its target. This can be derived from an experimental structure (e.g., X-ray crystallography) or from a set of active molecules. The resulting pharmacophore model then serves as a 3D query. This query is used to rapidly screen large virtual compound libraries, filtering for molecules that match the required features and spatial arrangement. nih.gov Hits from this screening can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, to further refine the list of potential candidates for experimental testing. nih.gov

Table 5: Example of a Pharmacophore Model for a Benzamide Analogue Based on features described in studies of other small molecule inhibitors. nih.gov

| Feature Type | Number of Features | Geometric Constraint (Distance Å) |

| Hydrogen Bond Acceptor (A) | 2 | A1-A2: 4.5 - 5.0 |

| Aromatic Ring (R) | 2 | R1-R2: 6.0 - 6.8 |

| Hydrogen Bond Donor (D) | 1 | D1-A1: 2.8 - 3.5 |

| Pharmacophore Hypothesis | A2R2D1 | RMSD Fit < 1.0 Å |

Inverse Virtual Screening for Target Identification

Inverse virtual screening (IVS), also known as target fishing, is a computational technique crucial for identifying the potential protein targets of a small molecule, such as this compound. nih.govnih.gov This method is the reverse of traditional virtual screening, where a library of compounds is screened against a single protein target. In IVS, a single ligand of interest is screened against a large database of three-dimensional protein structures to predict its most likely biological targets. tandfonline.comfrontiersin.org This approach is invaluable for elucidating the mechanism of action of a compound, predicting potential off-target effects, and identifying opportunities for drug repositioning. tandfonline.com

The fundamental principle of docking-based IVS is to systematically evaluate the binding affinity of the query molecule to a collection of potential receptor binding sites. nih.govsciopen.com The process begins with the generation of a 3D conformation of the small molecule. This structure is then computationally "docked" into the binding pockets of a vast array of protein structures from databases like the Protein Data Bank (PDB). nih.govfrontiersin.org Each docking simulation produces a score that estimates the binding free energy, with lower (more negative) scores typically indicating a more favorable interaction. frontiersin.org By ranking the proteins based on these docking scores, researchers can prioritize a list of the most probable biological targets for subsequent experimental validation. nih.govoup.com

Several computational tools and web servers have been developed to facilitate inverse virtual screening, each employing different docking algorithms and scoring functions. nih.govtandfonline.com These platforms allow researchers to submit a small molecule and screen it against curated databases of protein structures, providing a ranked list of potential targets. unipi.it The success of IVS is dependent on several factors, including the quality of the protein structure database, the accuracy of the docking algorithm in predicting binding poses, and the reliability of the scoring function in estimating binding affinity. nih.govtandfonline.com Despite challenges such as handling protein flexibility and the noise in scoring functions, inverse virtual screening remains a powerful and increasingly utilized tool in drug discovery and chemical biology. tandfonline.comacs.org

The application of inverse virtual screening to a compound like this compound would involve the following conceptual steps:

Preparation of the Ligand: Generation of a low-energy 3D conformer of this compound.

Selection of a Target Database: Choosing a comprehensive library of protein structures, which could be the entire PDB or a curated subset of druggable proteins.

Automated Docking: Systematically docking the ligand into the binding sites of all proteins in the selected database using a molecular docking program.

Scoring and Ranking: Calculating the binding score for each protein-ligand complex and ranking the potential targets from most to least favorable.

Hit List Analysis and Prioritization: Analyzing the top-ranked proteins to identify biologically plausible targets for further investigation.

This computational approach can generate hypotheses about the biological function of novel compounds and provide a rationale for further experimental studies.

Energy-Optimized Pharmacophore Hypothesis Generation

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov An energy-optimized pharmacophore hypothesis goes a step further by incorporating energetic information from protein-ligand interactions to weight the importance of different pharmacophoric features. researchgate.netnih.gov This results in a more refined and predictive model for virtual screening and lead optimization. researchgate.net

The generation of an energy-optimized pharmacophore model typically begins with a known protein-ligand complex structure, either from experimental methods like X-ray crystallography or from a reliable molecular docking simulation. researchgate.net The process involves identifying all potential pharmacophoric features within the ligand and the interacting residues of the protein's binding site. nih.gov These features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

A study on a series of three-substituted benzamide analogues as inhibitors of the bacterial cell division protein FtsZ provides a relevant example of pharmacophore hypothesis generation. nih.gov In this research, a five-featured pharmacophore model (ADHRR) was developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model was then used to build a 3D-QSAR model, which correlated the structural features of the compounds with their biological activity. nih.govtandfonline.com

The statistical significance of the generated 3D-QSAR model was robust, with a good correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213, indicating its predictive power. nih.govtandfonline.com Such a model, derived from an energy-optimized pharmacophore, can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired inhibitory activity. acs.orgfrontiersin.org Molecular dynamics simulations further confirmed the stability of the interactions predicted by the pharmacophore and docking studies. nih.gov

For this compound, a similar workflow could be conceptualized. If a primary target were identified through methods like inverse virtual screening, molecular docking of the compound to the target's binding site would provide the initial complex. From this, an energy-optimized pharmacophore hypothesis could be generated, highlighting the key interactions driving the binding. This pharmacophore would then serve as a powerful tool for designing more potent analogues or for discovering new compounds with a similar mechanism of action.

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Benzamide |

Table 2: Example Pharmacophore Model Statistics for Benzamide Analogues as FtsZ Inhibitors

Structure Activity Relationship Sar Studies for Benzamide Derivatives

Impact of Substituent Position and Nature on Biological Activity

The type and placement of substituents on both the aromatic ring and the amide nitrogen are critical in defining the biological profile of benzamide (B126) compounds.

Methyl Groups: The 3,4-dimethyl substitution pattern on the primary compound of interest is a key feature. Generally, alkyl groups like methyl are electron-donating, which can increase the electron density of the aromatic ring and potentially enhance interactions with biological targets. libretexts.org In studies on benzamide inhibitors of Mycobacterium tuberculosis, replacing a morpholine (B109124) group at the C-5 position with a small lipophilic methyl group resulted in a more active compound. acs.org This suggests that small, electron-rich substitutions can be favorable for potency. acs.org

Halogenation: The introduction of halogens, such as fluorine or bromine, is a common strategy in drug design. In one study on antitubercular benzamides, a bromine atom at the C-5 position yielded a compound with significant activity. acs.org However, electron-withdrawing groups like fluorine were found to be less tolerated at this position. acs.org Conversely, in a different series of fungicidal benzamides, a fluorine atom at the 2-position of the benzene (B151609) ring resulted in inhibitory activities superior to other compounds. nih.gov This highlights that the effect of a substituent is highly dependent on its position and the specific biological target.

Nitro Groups: Nitro groups are strong electron-withdrawing groups. While not present in the subject compound, their inclusion in SAR studies often leads to a significant change in activity. For instance, in the development of certain anti-inflammatory agents, replacing a nitrile group with an amide group decreased the inhibitory effect, demonstrating the sensitivity of the target to electronic changes on the ring. nih.gov

The following table summarizes the impact of different substitutions on the activity of various benzamide series.

Table 1: Effect of Aromatic Ring Substitutions on Benzamide Activity| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Antitubercular Benzamides | Methyl | C-5 | Increased potency compared to morpholine | acs.org |

| Antitubercular Benzamides | Bromine | C-5 | Retained significant activity | acs.org |

| Antitubercular Benzamides | Fluorine | C-5 | Less tolerated, reduced potency | acs.org |

| Fungicidal Benzamides | Fluorine | 2-position | Superior inhibitory activity | nih.gov |

| Acetylcholinesterase Inhibitors | Dimethylamine (B145610) Side Chain | Para | Most potent inhibition and selectivity | nih.govnih.gov |

The substituent attached to the amide nitrogen (the N-alkyl or N-aryl group) plays a pivotal role in target recognition and binding affinity. For the compound 3,4-dimethyl-N-(2-methylpropyl)benzamide, this is the N-isobutyl group.

Studies have shown that secondary amides are often more potent than their primary amide counterparts in certain contexts. acs.org The size and nature of the N-substituent are crucial. For larvicidal benzamide derivatives, it was observed that less steric bulk attached to the aniline (B41778) (related to the N-substituent) may reduce obstacles for binding to the target receptor, thereby increasing activity. nih.gov The electronic properties of N-aryl groups can also influence the stability of reaction intermediates during synthesis, which can indirectly affect the accessibility of certain derivatives. acs.org In a series of antitumor agents based on the structure of Entinostat (MS-275), various N-substituted benzamide derivatives were synthesized, and several displayed inhibitory activity comparable to the parent compound, underscoring the importance of this position for molecular tuning. researchgate.net

Role of Molecular Length and Conformation in Target Interaction

The conformation of the amide bond itself is a key factor. An ortho-substituent on the benzamide ring can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene ring. nih.gov This conformational change can significantly alter the molecule's properties and binding capabilities. The torsion angle between the amide group and the phenyl ring is a defining intramolecular parameter, with a planar conformation being frequently observed for benzamidinium compounds. nih.gov

Pharmacophore Elucidation for Enhanced Potency and Selectivity

A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. Elucidating the pharmacophore of a class of compounds is a key step in designing more potent and selective analogs.

For benzamide derivatives, pharmacophore models have been successfully developed for various targets. For instance, a pharmacophore-based virtual screening strategy was used to identify novel benzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators. nih.gov This led to the optimization of a hit compound, resulting in analogs with a tenfold increase in anti-HBV activity. nih.gov Similarly, a 3D pharmacophore model for N-benzyl benzamide derivatives acting as melanogenesis inhibitors was determined using computational methods. nih.gov These models typically identify key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers that are crucial for ligand-receptor interactions.

Correlation of Computational Data with Experimental Biological Outcomes

Computational chemistry offers powerful tools to predict the properties and activities of molecules, complementing and guiding experimental work. A strong correlation between computational predictions and experimental results validates the computational model and accelerates the drug discovery process.

Molecular Docking: Docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. In a study of N-substituted benzamide derivatives as potential antitumor agents, molecular docking was used to study the binding affinity of the synthesized compounds towards histone deacetylase (HDAC) targets. researchgate.net The simulations revealed specific hydrogen bond and hydrophobic interactions, providing a rational basis for the observed biological activities. researchgate.net

Physicochemical Properties: Computational tools can accurately predict key physicochemical properties like lipophilicity (Log P). A study comparing experimentally determined and computationally derived Log P values for a series of fentanyl analogs found a high correlation (R² values of 0.854–0.967). nih.gov This demonstrates that in silico methods can provide reliable data on properties that are crucial for a compound's pharmacokinetic profile, even before the compound is synthesized. nih.gov

Machine Learning: More advanced approaches use machine learning to predict the outcomes of clinical trials based on a compound's biological activities and physicochemical properties. nih.gov By integrating large datasets of biological and chemical information, these models can identify features that are statistically significant in predicting success, demonstrating the power of correlating computational analysis with real-world biological outcomes. nih.govllnl.gov

The table below shows experimental and computational data for a selected benzamide derivative, illustrating the synergy between these approaches.

Table 2: Correlation of Experimental and Computational Data for Benzamide Derivative 16| Compound | Experimental Outcome (IC90 vs. M. tuberculosis) | Experimental Cytotoxicity (CC50 vs. HepG2) | Selectivity Index (SI = CC50/IC90) | Computational Insight | Reference |

|---|---|---|---|---|---|

| Benzamide 16 (thiophene at C-5) | 0.13 µM | 39 µM | 300 | Identified as a potent analog replacing a metabolically labile group | acs.org |

Mechanistic Investigations of Benzamide Derivative Bioactivity

Molecular Level Mechanisms of Enzyme Inhibition

There is no available research data detailing the specific enzyme inhibitory activities of 3,4-dimethyl-N-(2-methylpropyl)benzamide.

Cellular Pathways Modulated by Benzamide (B126) Compounds

No studies have been published that investigate the effects of this compound on cellular pathways.

Nuclear Factor kappa B (NFκB) and Tumor Necrosis Factor alpha (TNFα) Modulation

The impact of this compound on the NFκB and TNFα signaling pathways has not been documented in the scientific literature.

Inflammasome Pathway Intersections (e.g., iNOS, COX-2)

There is no information regarding the interaction of this compound with components of the inflammasome pathway, such as iNOS or COX-2.

Protein-Ligand Interaction Dynamics

Specific protein targets and the binding dynamics of this compound have not been characterized in any published research.

Ligase Activity Modulation (e.g., Cereblon binders)

There is no evidence to suggest that this compound functions as a modulator of ligase activity or as a Cereblon binder.

Medicinal Chemistry and Agrochemical Applications of Benzamide Derivatives

Design Principles for Therapeutic Agents

The design of novel therapeutic agents based on the benzamide (B126) scaffold involves several key strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These principles guide the modification of the core structure to enhance its interaction with specific biological targets.

Scaffold Modification and Privileged Fragment Merging Strategies

Scaffold modification is a fundamental approach in drug design where the core structure of a known active compound is altered to improve its properties. The benzamide core itself is a privileged scaffold, and its potency can be fine-tuned through various substitutions. nih.govbenthamscience.combenthamdirect.comnih.gov For instance, the 3,4-dimethyl substitution pattern on the phenyl ring of 3,4-dimethyl-N-(2-methylpropyl)benzamide is a key modification. The methyl groups can influence the compound's electronic properties and steric interactions with a target binding site.

Privileged fragment merging involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. In the context of this compound, the 3,4-dimethylbenzoyl group could be considered a privileged fragment that could be merged with various amine fragments, in this case, 2-methylpropylamine, to explore a range of biological activities.

Development of Multi-Targeted Compounds

The development of multi-targeted compounds, or "dual-action" agents, is a growing trend in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. mdpi.com Benzamide derivatives are well-suited for this approach due to their ability to be modified to interact with multiple targets. mdpi.com For example, a single benzamide molecule could be designed to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. mdpi.com The design of such compounds often involves incorporating pharmacophoric elements for each target within the benzamide structure. The specific substitution pattern of this compound could be a starting point for designing multi-targeted ligands by further functionalization of the aromatic ring or the N-alkyl substituent.

Strategies for Enhancing Blood-Brain Barrier Permeability (for CNS active compounds)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical consideration. Several strategies can be employed to enhance the BBB permeability of benzamide derivatives. These include:

Modulating Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can impact BBB permeability. The amide bond in the benzamide scaffold is a key hydrogen bonding motif.

Molecular Size and Shape: Generally, smaller molecules with a compact shape tend to cross the BBB more readily.

By carefully balancing these physicochemical properties, it is possible to design benzamide derivatives with improved CNS penetration for the treatment of neurodegenerative diseases. nih.gov

Potential as Lead Compounds in Drug Discovery

Lead compounds are molecules that demonstrate a desired biological activity and serve as the starting point for further optimization in a drug discovery program. benthamscience.com The benzamide scaffold has a proven track record of generating successful lead compounds. researchgate.netscispace.com

Agents for Neurodegenerative Processes

Benzamide derivatives have shown promise as agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.com One key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to improved cognitive function. Studies on various benzamide derivatives have demonstrated their potential as AChE inhibitors. mdpi.com The specific structure of this compound, with its lipophilic substituents, suggests it could be a candidate for investigation as a modulator of targets within the CNS.

Anticancer and Antiproliferative Agents

The benzamide scaffold is a prominent feature in a number of anticancer drugs and experimental agents. nih.govnih.govnih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and the disruption of cell signaling pathways. nih.gov

For instance, a series of benzamide derivatives have been designed and synthesized as potential HDAC inhibitors, with some showing potent enzymatic activity and in vitro anticancer effects. nih.gov The substitution pattern on the benzamide ring and the nature of the N-substituent are critical for activity. The 3,4-dimethyl substitution on the phenyl ring, as seen in the target compound, has been explored in the context of other anticancer agents, suggesting its potential contribution to biological activity. nih.gov

Table of Investigated Benzamide Derivatives and their Activities

| Compound/Derivative Class | Therapeutic Target/Application | Key Findings |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitor | Showed potent inhibition of AChE and BACE1, suggesting potential for Alzheimer's disease treatment. mdpi.com |

| Benzamide derivatives with dimethylamine (B145610) side chain | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors | Structure-activity relationship studies revealed the importance of the dimethylamine side chain position for inhibitory activity. researchgate.net |

| Benzamide derivatives as HDAC inhibitors | Histone Deacetylases (HDACs) | A series of compounds showed moderate enzymatic potency, with one exhibiting significant in vitro anticancer activity. nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |

| 2-methylpropylamine |

Antimicrobial and Antifungal Applications

Benzamide derivatives have demonstrated significant potential as antimicrobial and antifungal agents. nanobioletters.com The core structure of benzamide is a key feature in many compounds exhibiting antibacterial and antifungal properties. nanobioletters.commdpi.com

Research into various substituted benzamides has shown a range of activities against different pathogens. For instance, a study on a series of N-benzamide derivatives revealed that some compounds had notable antibacterial effects. Compound 5a showed significant activity against both Bacillus subtilis and Escherichia coli, while compounds 6b and 6c were particularly effective against E. coli and B. subtilis, respectively. nanobioletters.com The presence of halogen substituents on the N-phenylbenzamide structure has been found to slightly enhance both antibacterial and antifungal activities. mdpi.com

In the realm of antifungal applications, novel benzamide derivatives incorporating a triazole moiety have been synthesized and tested against various phytopathogenic fungi. nih.gov Many of these derivatives showed good activity, with some compounds demonstrating efficacy superior to existing commercial fungicides. nih.govresearchgate.net For example, compound 6h was highly effective against Alternaria alternata, and compound 6k displayed a broad spectrum of antifungal activity. nih.govresearchgate.net The structure-activity relationship analysis indicated that the inclusion of fluorine or chlorine on the benzene (B151609) ring significantly improved antifungal potency. nih.govresearchgate.net Furthermore, benzamidine (B55565) derivatives with 1,2,3-triazole moieties have also shown valuable inhibitory activity against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com

Table 1: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-Benzamide derivative 5a | Bacillus subtilis, Escherichia coli | MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. | nanobioletters.com |

| N-Benzamide derivatives 6b , 6c | Escherichia coli, Bacillus subtilis | Zone of inhibition of 24 mm; MIC values of 3.12 µg/mL and 6.25 µg/mL, respectively. | nanobioletters.com |

| N-phenylbenzamides | Bacteria, Fungi | Halo substituents slightly increased antibacterial and antifungal activities. | mdpi.com |

| 6h (benzamide with triazole) | Alternaria alternata | EC50 value of 1.77 µg/mL, superior to myclobutanil. | nih.govresearchgate.net |

| 6k (benzamide with triazole) | Various phytopathogenic fungi | Broad antifungal spectrum with EC50 values from 0.98 to 6.71 µg/mL. | nih.govresearchgate.net |

| Benzamidine derivatives | C. lagenarium, B. cinerea | Showed valuable in vitro inhibitory activity at 200 μg/mL. | mdpi.com |

| 2-benzylidene-3-oxobutanamide derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii (MDR-AB) | Seven compounds showed very good in vitro antibacterial activity. | nih.gov |

Anti-inflammatory Agents

The benzamide scaffold is a promising framework for the development of novel anti-inflammatory drugs. nih.gov Studies have shown that certain N-substituted benzamides can exert potent anti-inflammatory effects, primarily through the inhibition of the transcription factor NF-kappaB. nih.govdntb.gov.ua This inhibition, in turn, suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govdntb.gov.ua For example, the benzamide derivatives metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) demonstrated a dose-dependent inhibition of TNF-α production in mice. nih.gov

In other research, a series of novel N-phenylcarbamothioylbenzamides were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net Several of these compounds, specifically 1a and 1d-h , exhibited significantly higher anti-inflammatory effects (ranging from 26.81% to 61.45% inhibition) compared to the standard drug, indomethacin. nih.govresearchgate.net Notably, these compounds also showed a lower incidence of ulcers, a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The mechanism for these compounds involves the potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govresearchgate.net Similarly, certain amide derivatives of 3,4-dimethoxy cinnamic acid, such as compounds 2A and 3A , have also shown significant in-vitro anti-inflammatory activity. japsonline.com

Table 2: Anti-inflammatory Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Model/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Metoclopramide (MCA) | Lipopolysaccharide-induced TNFα in mice; NF-kappaB in Hela cells | Dose-dependent inhibition of TNFα; inhibited NF-kappaB at 100-200 µM doses. | nih.gov |

| 3-Chloroprocainamide (3-CPA) | Lipopolysaccharide-induced TNFα in mice | Dose-dependent inhibition of TNFα. | nih.gov |

| 1e and 1h (N-phenylcarbamothioylbenzamides) | Carrageenan-induced paw edema in mice; PGE2 synthesis | High anti-inflammatory activity (>61% inhibition); potent PGE2 inhibition; low ulcer incidence (20%). | nih.govresearchgate.net |

| 2A and 3A (Amide derivatives of 3,4-dimethoxy cinnamic acid) | In-vitro protein denaturation and HRBC membrane stabilization | Significant anti-inflammatory activity, with 82.23% and 80.28% protection at 100 µg/ml. | japsonline.com |

Antidiabetic Agents

Benzamide derivatives are emerging as a significant class of compounds in the search for new treatments for diabetes mellitus. nih.gov A key target in this area is the enzyme glucokinase (GK), which plays a crucial role in glucose homeostasis. Activating glucokinase can lower blood glucose levels and increase insulin (B600854) secretion. nih.gov

Computational and synthetic studies have highlighted the potential of benzamide derivatives as glucokinase activators. nih.gov For instance, a series of 3,5-disubstituted benzamide analogues were synthesized and showed considerable antihyperglycemic activity in animal models. nih.gov A specific benzamide derivative, PF-04937319 , has advanced to phase-1 clinical trials for the treatment of diabetes. nih.gov

Further research identified 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) as a potent new anti-diabetic agent. nih.gov In laboratory studies using C2C12 muscle cells, DMPB more than doubled glucose uptake. The compound was also found to enhance the expression of key proteins involved in glucose metabolism, suggesting its potential as a therapeutic agent for diabetes. nih.gov

Table 3: Antidiabetic Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|

| PF-04937319 | Glucokinase (GK) activator | Under phase-1 clinical trial for diabetes treatment. | nih.gov |

| 3,5-disubstituted benzamide analogues | Glucokinase (GK) activator | Showed considerable antihyperglycemic activity in animal models. | nih.gov |

| 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB) | Glucose uptake in muscle cells; PPARγ activity | More than doubled glucose uptake in C2C12 cells at 50 μM; increased transcriptional activity of PPARγ. | nih.gov |

Other Potential Therapeutic Areas

Beyond the applications already discussed, the structural versatility of benzamide derivatives has led to their investigation in several other therapeutic areas.

Antiviral Agents: A novel N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , has been identified as a potential agent against the Hepatitis B virus (HBV). nih.gov Its mechanism appears to involve increasing the intracellular levels of the antiviral protein A3G, which can inhibit HBV replication. This compound showed activity against both wild-type and drug-resistant HBV strains, indicating a promising new approach for antiviral therapy. nih.gov

Antitumor Properties: The same mechanism that provides certain benzamides with anti-inflammatory properties—the inhibition of NF-kappaB—also gives them potential as antitumor agents. nih.govdntb.gov.ua By regulating processes like apoptosis (programmed cell death), these compounds could play a role in cancer therapy. nih.govdntb.gov.ua

Opioid Receptor Activity: Some benzamide derivatives have been found to interact with opioid receptors. For example, AH-7921 , which is a 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, is known to be a synthetic opioid. nih.gov

Lifespan Alteration: Preliminary research suggests some benzamide derivatives could have an impact on lifespan. For example, 5-Chloro-N,3-dimethyl-2-(methylsulfonamido)benzamide is related to a compound identified as a potential lifespan-altering agent in eukaryotic organisms. pharmaffiliates.com

Agrochemical Development (e.g., Insecticides, Fungicides)

In addition to their medicinal uses, benzamide derivatives are important in the field of agrochemicals. Their ability to act as insecticides and fungicides makes them valuable for crop protection. google.comnih.gov

Fungicides: As mentioned previously, benzamide derivatives containing a triazole moiety have shown potent antifungal activity against a variety of plant-pathogenic fungi. nih.govresearchgate.net Compounds like 6h and 6k have demonstrated effectiveness against species such as Alternaria alternata, Alternaria solani, Colletotrichum lagenarium, and Botrytis cinerea, with some showing performance superior to existing commercial fungicides like myclobutanil. nih.govresearchgate.netmdpi.com This suggests that benzamide derivatives are a promising class for the development of new, highly effective agricultural fungicides.

Insecticides: A patent for novel benzamide derivatives describes their use as agricultural and horticultural insecticides. google.com While the patent covers a broad class of compounds, it highlights the potential of the benzamide scaffold in developing new pest control agents. google.com Further research into benzamides substituted with pyridine-linked 1,2,4-oxadiazoles found that some of these compounds exhibited good insecticidal activity, including 100% larvicidal activity against mosquito larvae at a concentration of 10 mg/L for compounds 7a and 7f . nih.gov The metabolite of the agrochemical tolylfluanid, N,N-dimethyl-N'-p-tolylsulfamide , also falls within this chemical class, underscoring its relevance in pest management. nih.gov

Future Research Directions for 3,4 Dimethyl N 2 Methylpropyl Benzamide

Elucidation of Novel Biological Targets and Mechanisms

A primary avenue for future research will be the identification and characterization of the biological targets of 3,4-dimethyl-N-(2-methylpropyl)benzamide. The benzamide (B126) moiety is a well-established pharmacophore found in a variety of biologically active compounds. For instance, various benzamide derivatives have been identified as inhibitors of enzymes such as Rho-associated kinase-1 (ROCK1) and tyrosinase. nih.govresearchgate.net Initial screening of this compound against a panel of known benzamide-binding proteins would be a logical starting point.

Subsequent mechanistic studies would aim to understand how the compound interacts with its identified targets at a molecular level. This could involve a range of biochemical and cellular assays to determine its mode of action, such as enzyme inhibition kinetics, receptor binding assays, and analysis of downstream signaling pathways. A thorough investigation into its structure-activity relationship (SAR) will be crucial, delineating how the N-(2-methylpropyl) group and the 3,4-dimethylphenyl moiety contribute to its biological activity. nih.gov

Exploration of Synthetic Accessibility to Diverse Analogues

The exploration of the chemical space around this compound through the synthesis of diverse analogues is a critical step in developing it for specific applications. The synthesis of benzamides is generally well-established, often involving the coupling of a benzoic acid derivative with an amine. researchgate.netresearchgate.net This provides a straightforward entry point for creating a library of related compounds.

Future synthetic efforts should focus on systematically modifying three key regions of the molecule:

The Benzamide Ring: Introducing a variety of substituents at different positions on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially influencing target binding and pharmacokinetic properties.

The N-Alkyl Group: Variation of the N-(2-methylpropyl) group to include other alkyl, aryl, or heterocyclic moieties could significantly impact the compound's biological activity and specificity.

The Linker: Modifications to the amide bond itself, such as creating thioamides or other bioisosteric replacements, could lead to analogues with altered stability and binding characteristics.

The development of efficient and versatile synthetic routes, potentially employing modern techniques like microwave-assisted synthesis, will be essential for generating a comprehensive library of analogues for biological screening. nih.gov

Advanced Computational Modeling for Optimized Design

Advanced computational modeling will be an indispensable tool in guiding the rational design of optimized analogues of this compound. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, pharmacophore modeling, and molecular docking have been successfully applied to other benzamide derivatives to predict their biological activity and understand their binding modes. nih.gov

For this compound, computational studies can be employed to:

Predict Potential Biological Targets: In silico screening of the compound against libraries of protein structures can help to identify potential binding partners.

Optimize Binding Affinity: Molecular docking simulations can be used to predict how analogues will interact with a specific target, allowing for the design of modifications that enhance binding affinity and selectivity. researchgate.net

Predict ADMET Properties: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis. researchgate.net

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the discovery of potent and selective modulators of biological targets.

Investigation of Synergistic Effects with Other Compounds

An intriguing area of future research is the investigation of potential synergistic effects between this compound and other known therapeutic agents or chemical probes. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can offer significant advantages, including increased efficacy and reduced potential for the development of resistance.

Once a biological target and mechanism of action for this compound have been established, studies can be designed to explore its combination with compounds that act on different but related pathways. For example, if the compound is found to inhibit a particular enzyme in a signaling cascade, combining it with an inhibitor of an upstream or downstream component of that cascade could lead to a more profound biological response. High-throughput screening of combination libraries could be a valuable approach to identify novel synergistic interactions.

Development as a Research Tool for Biological Systems

Beyond any potential therapeutic applications, this compound and its analogues could be developed into valuable research tools for probing biological systems. By designing and synthesizing derivatives with specific properties, it may be possible to create chemical probes that can be used to study the function of its biological target in living cells and organisms.

This could involve the development of:

Fluorescently Labeled Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and interaction with its target using microscopy techniques.

Biotinylated or Photo-affinity Labeled Probes: These derivatives can be used to isolate and identify the binding partners of the compound from complex biological mixtures, further validating its targets.

Selective Inhibitors or Activators: Through iterative rounds of design and testing, it may be possible to develop highly potent and selective analogues that can be used to pharmacologically interrogate the function of a specific protein with high precision.

The development of such research tools would not only advance our understanding of the specific biological pathways modulated by this compound but also contribute to the broader field of chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.